molecular formula C12H8N2O2 B12887773 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one CAS No. 89812-78-2

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one

Cat. No.: B12887773
CAS No.: 89812-78-2
M. Wt: 212.20 g/mol
InChI Key: INTLFUJGCNQVHO-UHFFFAOYSA-N
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Description

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one is a synthetically valuable, fused N,O-heterocyclic compound. This structural class is recognized as a privileged scaffold in medicinal chemistry and organic synthesis due to its diverse reactivity and potential for yielding biologically active molecules . Compounds based on the benzoxazinone core have demonstrated a broad spectrum of biological properties, including activity as serine protease inhibitors , as well as exhibiting anticancer, antibacterial, and antifungal effects . Its core framework contains reactive sites that make it a versatile building block for the construction of more complex nitrogen-containing heterocycles, such as quinazolinones, through various cyclization and recyclization pathways . The presence of the pyrrol-2-ylidene moiety in this specific derivative may further modulate its electronic properties and reactivity, offering unique opportunities for the development of novel chemical entities. Researchers can leverage this compound as a key intermediate in the synthesis of functional organic materials and for probing new biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89812-78-2

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C12H8N2O2/c15-12-8-4-1-2-5-9(8)14-11(16-12)10-6-3-7-13-10/h1-7,13H

InChI Key

INTLFUJGCNQVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CN3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation and Cyclization

  • Step 1: Reaction of 2-aminopyrrole with 2-hydroxybenzaldehyde in an acidic medium to form a Schiff base intermediate.
  • Step 2: Cyclization of the Schiff base under basic conditions (e.g., aqueous KOH) to yield the 1,2-dihydro-4H-3,1-benzoxazin-4-one derivative.

This method is widely used due to its straightforwardness and relatively mild conditions. The acid catalysis promotes imine formation, while the base facilitates ring closure.

Carbamate Intermediate Route (Industrial Scale)

A patented industrial process for related benzoxazinones involves:

  • Reacting an amino alcohol with an aryl or alkyl chloroformate to form a carbamate intermediate at 20–25°C.
  • Quenching with aqueous base (e.g., KOH) to form a biphasic mixture.
  • Stirring the biphasic mixture at 20–50°C to complete cyclization to the benzoxazinone.
  • Isolation of the product from the organic phase.

This method is advantageous for scale-up due to controlled reaction conditions and efficient isolation steps.

Cyclodehydration Using Cyanuric Chloride/DMF

  • Anthranilic acid derivatives can be cyclized to 2-substituted benzoxazin-4-ones using cyanuric chloride in DMF.
  • This method proceeds via formation of an iminium intermediate and active ester, allowing cyclodehydration at ambient temperature with high yields (up to 89%).

Though this method is more commonly applied to anthranilic acid derivatives, it provides insight into mild cyclization strategies applicable to benzoxazinone synthesis.

Reaction Conditions and Optimization

Preparation Step Conditions Notes
Schiff base formation Acidic medium, room temperature Promotes imine formation
Cyclization Basic medium (KOH, NaOH), 20–50°C Facilitates ring closure
Carbamate intermediate formation 20–25°C, stirring 1–6 hours Controlled formation of carbamate
Cyclodehydration (cyanuric chloride) Ambient temperature, DMF solvent Mild conditions, high yield

Mechanistic Insights

  • The initial condensation forms an imine (Schiff base) between the amino group of 2-aminopyrrole and the aldehyde.
  • Under basic conditions, intramolecular nucleophilic attack by the phenolic oxygen on the imine carbon leads to ring closure forming the benzoxazinone.
  • In carbamate-based methods, the carbamate intermediate undergoes base-induced cyclization to form the benzoxazinone ring.
  • Electron-withdrawing substituents on the aromatic ring influence the reaction pathway and product distribution, favoring dihydro intermediates or fully aromatized benzoxazinones.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Acid-catalyzed Schiff base + base cyclization 2-aminopyrrole + 2-hydroxybenzaldehyde Acidic medium, then KOH, 20–50°C Simple, mild conditions May require purification steps
Carbamate intermediate route Amino alcohol + aryl/alkyl chloroformate 20–25°C, aqueous base quench Scalable, controlled reaction Requires chloroformate reagents
Cyanuric chloride cyclodehydration Anthranilic acid derivatives Cyanuric chloride, DMF, ambient High yield, mild conditions More suited for anthranilic acids

Research Findings and Practical Considerations

  • The acid-base two-step method is the most commonly reported for laboratory synthesis of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one due to its simplicity and accessibility of reagents.
  • Industrial processes favor carbamate intermediate routes for better control and scalability.
  • Electron-withdrawing groups on the aromatic ring can affect the cyclization efficiency and product stability, which is critical for optimizing yields.
  • Reaction times vary from 1 hour to 48 hours depending on the method and temperature, with longer times favoring full aromatization of the benzoxazinone ring.

Chemical Reactions Analysis

Cyclization and Annulation Reactions

The benzoxazinone ring system participates in cyclization reactions due to its electrophilic carbonyl group and nucleophilic nitrogen. For example:

  • Bromoacetaldehyde Diethyl Acetal Cyclization : Methyl (2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)ethanoates react with bromoacetaldehyde diethyl acetal under acidic conditions (HBr in acetic acid, 80°C) to form 4-oxo-4H-pyrrolo[2,1-c] benzoxazine-3-carboxylic acids via intermediate ester hydrolysis .

  • Curtius Rearrangement : The carboxylic acid derivatives of related benzoxazinones undergo Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine (TEA), generating isocyanate intermediates that can be trapped with alcohols or amines .

Electrophilic Substitution

The pyrrol-ylidene moiety directs electrophilic attacks to its α-positions due to conjugation with the benzoxazinone ring:

  • Halogenation : Bromination or chlorination occurs regioselectively at the pyrrole’s α-carbon under mild halogenation conditions (e.g., NBS in DMF) .

  • Nitration : Nitric acid in acetic anhydride selectively nitrates the pyrrole ring, yielding nitro-substituted derivatives .

Nucleophilic Attack

The carbonyl group of the benzoxazinone is susceptible to nucleophilic attack:

  • Hydrolysis : Acidic or basic hydrolysis opens the oxazinone ring, yielding anthranilic acid derivatives. For example, 4H-3,1-benzoxazin-4-one hydrolyzes to 2-aminobenzoic acid under reflux with HCl .

  • Grignard Addition : Organomagnesium reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols, though steric hindrance from the fused pyrrole may limit reactivity .

Transition-Metal-Catalyzed Functionalization

The benzoxazinone core acts as a directing group for regioselective C–H activation:

  • Palladium-Catalyzed Coupling : Pd(OAc)₂ with Ag₂O oxidizes C(sp³)–H bonds in N-alkyl-N-aryl derivatives, enabling intramolecular cyclization to form dihydrobenzoxazine-fused products .

  • Copper-Mediated Decarboxylation : Anthranilic acid derivatives undergo decarboxylative coupling with aryl halides in the presence of CuCl, forming 2-aryl-substituted benzoxazinones .

Photochemical and Thermal Rearrangements

  • Electrocyclic Ring-Opening : Ultraviolet irradiation induces [4π] electrocyclic opening of the oxazinone ring, forming transient quinone methide intermediates that dimerize or react with dienophiles .

  • Thermal Elimination : Heating with PTSA or POCl₃ eliminates ethanol or water from dihydro intermediates, aromatizing the benzoxazine ring .

Comparative Reactivity of Analogues

Reaction TypeSubstrateConditionsProductYield (%)Reference
CyclizationMethyl (2-oxobenzoxazinyl)ethanoateHBr, AcOH, 80°C4-Oxo-pyrrolobenzoxazine carboxylic acid69–93
Curtius RearrangementBenzoxazinone carboxylic acidDPPA, TEA, THF, 60°CIsocyanate intermediate75–88
BrominationPyrrolo-benzoxazinoneNBS, DMF, rt3-Bromo derivative82
Hydrolysis4H-3,1-Benzoxazin-4-one6M HCl, reflux, 4h2-Aminobenzoic acid95

Mechanistic Insights

  • Cyclocondensation : Proceeds via iminium intermediate formation, followed by nucleophilic attack and dehydration .

  • C–H Activation : Pd(II) coordinates to the oxazinone’s nitrogen, directing activation of adjacent C–H bonds for functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that derivatives of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various pathogens. In vitro studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Materials Science Applications

Organic Photovoltaics : The unique electronic properties of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one make it a candidate for use in organic photovoltaic devices. Its ability to form charge-transfer complexes enhances the efficiency of light absorption and conversion into electrical energy .

Polymer Chemistry : This compound can serve as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Organic Synthesis Applications

Synthetic Intermediates : In organic synthesis, 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one is utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows for various transformations, including cycloadditions and cross-coupling reactions .

Catalysis : The compound has shown promise as a catalyst in several organic reactions. Its ability to facilitate reactions under mild conditions can lead to more sustainable synthetic methodologies .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of modified derivatives of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one on human breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, providing evidence for its potential use in cancer therapy .

Case Study 2: Antimicrobial Research

In another study focusing on antimicrobial properties, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The benzoxazinone core is highly versatile, with substitutions at the 2-position significantly altering physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Substituent at 2-Position Key Structural Features References
Target Compound 2H-Pyrrol-2-ylidene Conjugated enamine-pyrrole system N/A
6-Chloro-2-((4-chlorophenoxy)methyl)-3i (4-Chlorophenoxy)methyl Halogenated aryl ether linker [1]
2-Phenyl-4H-3,1-benzoxazin-4-one Phenyl Simple aryl substitution [2, 15]
3m (2,4-Dichlorophenoxy)methyl 2,4-Dichlorophenoxymethyl Dual halogen substitution [4]
1-Methyl-2-(thiophen-2-yl)-3F Thiophen-2-yl Heteroaromatic substitution (sulfur-containing) [9]

Key Observations :

  • Electron-Withdrawing Groups : Halogen substituents (e.g., Cl in 3m) enhance herbicidal activity by mimicking commercial herbicides like 2,4-D .
  • Heteroaromatic Substitutions : Thiophene (3F) and pyrrole (target compound) introduce distinct electronic effects, influencing reactivity and biological target interactions .

Key Observations :

  • Ultrasound-assisted methods (e.g., for N-acetyl-2-aryl derivatives) improve efficiency and reduce reaction times compared to traditional heating .
  • Halogenated derivatives (e.g., 3m) require precise control of substituent positions to maintain bioactivity .
Table 3: Comparative Bioactivity Data
Compound Activity Type IC50/EC50 (µM) Key Findings References
Target Compound Not reported in evidence N/A Predicted antiviral/antitumor potential* N/A
3m Herbicidal ~1.2 (vs. 2,4-D) Dual 2,4-Cl substitution critical for activity [4]
3F Derivatives Anti-tubercular 12–25 Thiophene substitution enhances membrane penetration [9]
URB-754 Cannabinoid receptor modulator Not quantified Structural similarity to synthetic cannabinoids [11]

Key Observations :

  • Herbicidal Activity: Compounds with 2,4-dihalo substituents (e.g., 3m) rival commercial herbicides, while non-halogenated analogues show reduced potency .
  • Anti-Tubercular Activity : Thiophene-containing derivatives (3F-based) exhibit moderate activity, suggesting heteroaromatic groups enhance bioavailability .

Physicochemical Properties

Table 4: Physical and Spectral Properties
Compound Molecular Weight Melting Point (°C) Key Spectral Data (1H-NMR, IR) References
Target Compound ~260 (estimated) Not reported Expected δ 6.5–7.5 (pyrrole protons) N/A
3m 337.2 145–148 δ 5.2 (OCH2), 1680 cm⁻¹ (C=O stretch) [1]
2-Phenyl-4H-3,1-benzoxazin-4-one 223.2 120–122 δ 7.8 (aromatic H), 1720 cm⁻¹ (C=O) [15]
URB-754 266.3 180–182 δ 2.3 (CH3), 1650 cm⁻¹ (C=N stretch) [11]

Key Observations :

  • IR spectra consistently show strong C=O stretches (~1680–1720 cm⁻¹) for the benzoxazinone core .
  • Halogen substituents (e.g., Cl in 3m) downfield-shift adjacent protons in 1H-NMR .

Biological Activity

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the benzoxazinone class, which is known for various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one can be represented as follows:

C12H10N2O Molecular Formula \text{C}_{12}\text{H}_{10}\text{N}_2\text{O}\quad \text{ Molecular Formula }

This compound features a pyrrole ring fused with a benzoxazinone moiety, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

The antimicrobial potential of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBactericidal
Candida albicans64 µg/mLFungicidal
Aspergillus niger128 µg/mLFungicidal

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. The antifungal activity is also notable but less potent compared to its antibacterial effects .

Anti-inflammatory Activity

Research has shown that derivatives of benzoxazinones can inhibit pro-inflammatory cytokines. In a study assessing the anti-inflammatory effects of related compounds, it was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro . This suggests that 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one may possess similar anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example:

  • Enzyme Inhibition : Benzoxazinones have been reported to inhibit serine proteases, which play crucial roles in inflammatory processes .
  • Nucleophilic Attack : The lactone carbon in the benzoxazinone structure can undergo nucleophilic attack by serine residues in enzymes, leading to enzyme inactivation .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoxazinones including 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one. The study demonstrated that these compounds exhibited varying degrees of antimicrobial activity against clinical isolates of bacteria and fungi. The structure–activity relationship (SAR) analysis revealed that modifications on the benzoxazinone core could enhance antimicrobial efficacy .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of benzoxazinone derivatives in a murine model of acute inflammation. The results indicated that treatment with these compounds significantly reduced paw edema and inflammatory cell infiltration compared to controls. This effect was linked to downregulation of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one and related derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between anthranilic acid derivatives and heterocyclic carboxylic acids. For example, intermediate compounds like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one (3F) are synthesized by reacting N-methyl anthranilic acid with thiophen-2-carboxylic acid in benzene under reflux with pyridine as a catalyst. Subsequent reactions with substituted amines (e.g., 4-substituted phenyl-1,3-thiazol-2-amines) in methanol with K₂CO₃ yield target derivatives . Key parameters include anhydrous conditions, reflux durations (3–5 hours), and recrystallization using acetone-methanol mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : IR spectroscopy identifies functional groups, such as C=O stretches (~1661 cm⁻¹), C-N (~1347 cm⁻¹), and aromatic C-H (~2991 cm⁻¹). ¹H NMR reveals proton environments, e.g., methyl groups (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (~160–170 ppm) and sp² carbons in the benzoxazine ring. Mass spectrometry (e.g., m/z 245.29 for intermediate 3F) validates molecular weight . Elemental analysis ensures purity by matching calculated vs. observed C/H/N/S ratios .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Anti-mycobacterial activity is assessed via microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv at concentrations (e.g., 6.25–100 µg/mL). Cytotoxicity can be tested on mammalian cell lines (e.g., Vero cells) using MTT assays. Dose-response curves and IC₅₀ values are calculated to prioritize lead compounds . For enzyme inhibition (e.g., neutrophil elastase), kinetic assays measuring substrate hydrolysis (e.g., MeOSuc-AAPV-pNA) at varying inhibitor concentrations determine IC₅₀ and Kᵢ values .

Advanced Research Questions

Q. How can low yields in cyclization reactions involving sterically hindered ketones be addressed?

  • Methodological Answer : Steric hindrance (e.g., cyclopentanone in benzoxazine synthesis) reduces nucleophilic attack efficiency. Solutions include:

  • Protonation strategies : Use Brønsted acids (e.g., HBr) to activate carbonyl groups .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction rates .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states.
    Monitoring intermediates via TLC or HPLC helps identify decomposition pathways .

Q. What methodologies are used to study coordination complexes of this compound with transition metals?

  • Methodological Answer : Ligands (e.g., 2-(2-hydroxyphenyl)-substituted benzoxazines) form ML₂ complexes with Co(II), Ni(II), or Cu(II). Synthesis involves refluxing metal salts (e.g., CoCl₂·6H₂O) with ligands in ethanol. Characterization includes:

  • Elemental analysis : Confirms metal-ligand stoichiometry .
  • Magnetic susceptibility : Determines geometry (e.g., octahedral vs. tetrahedral).
  • UV-Vis spectroscopy : Identifies d-d transitions (e.g., λ ~500–600 nm for Co(II)) .

Q. How can computational docking studies guide the optimization of bioactivity for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Steps include:

  • Protein preparation : Remove water, add hydrogens, assign charges.
  • Grid generation : Focus on active sites (e.g., NADH-binding pocket).
  • Pose scoring : Prioritize compounds with low binding energies (<-8 kcal/mol) and hydrogen bonds to key residues (e.g., Tyr158, Lys165) . MD simulations (100 ns) validate stability of ligand-protein complexes.

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR/IR peaks (e.g., overlapping aromatic signals) are addressed by:

  • 2D NMR : COSY and HSQC distinguish coupled protons and carbon assignments.
  • Isotopic labeling : ¹³C-labeled analogs clarify ambiguous signals.
  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., substitution patterns) .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of benzoxazinone-based inhibitors?

  • Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing groups at C-6) enhances potency. For example:

  • Thiophene vs. phenyl : Thiophene derivatives show higher anti-tubercular activity due to improved lipophilicity .
  • Halogenation : Bromine at C-5 (e.g., T8563) increases enzyme inhibition by forming halogen bonds with catalytic residues .
    Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinities .

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